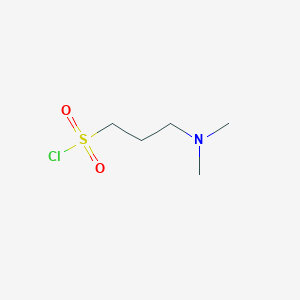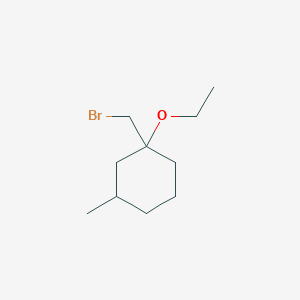
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a bromomethyl group, an ethoxy group, and a methyl group
Métodos De Preparación
The synthesis of 1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane can be achieved through several routes. One common method involves the bromination of 1-ethoxy-3-methylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(Hydroxymethyl)-1-ethoxy-3-methylcyclohexane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The ethoxy group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane can be compared with other similar compounds such as:
1-Bromomethylcyclohexane: Lacks the ethoxy and methyl groups, making it less versatile in certain reactions.
1-Ethoxy-3-methylcyclohexane: Lacks the bromomethyl group, reducing its reactivity in substitution reactions.
1-(Chloromethyl)-1-ethoxy-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications
The presence of both the bromomethyl and ethoxy groups in this compound makes it unique and valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-ethoxy-3-methylcyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-3-12-10(8-11)6-4-5-9(2)7-10/h9H,3-8H2,1-2H3 |
Clave InChI |
OSRHLDKWMLCZGT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCCC(C1)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



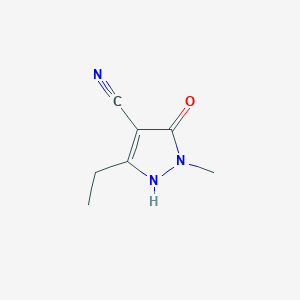
amine](/img/structure/B13319061.png)
![4-Bromobenzo[b]thiophen-5-amine](/img/structure/B13319069.png)

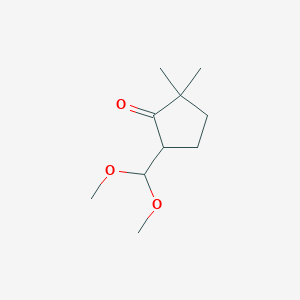
amine](/img/structure/B13319089.png)
![3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)

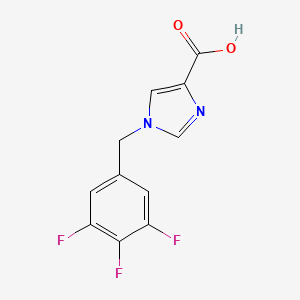
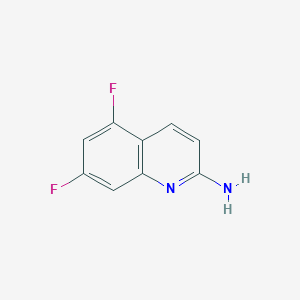
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)
